

Application Note: X-ray Diffraction (XRD) Analysis of Pigment Red 112 Powder

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Compound of Interest

Compound Name: *Pigment red 112*

Cat. No.: *B035991*

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Introduction

Pigment Red 112, also known as C.I. **Pigment Red 112** and Naphthol Red FGR, is a monoazo pigment widely utilized in the manufacturing of paints, inks, and plastics for its vibrant red hue and good fastness properties.^{[1][2]} Its chemical formula is $C_{24}H_{16}Cl_3N_3O_2$ and its CAS number is 6535-46-2.^{[3][4]} The performance and final coloristic properties of the pigment are highly dependent on its crystalline structure, particle size, and morphology. X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to characterize the crystalline nature of materials. This application note provides a detailed protocol for the XRD analysis of **Pigment Red 112** powder, which is crucial for quality control, polymorphism screening, and understanding the material's solid-state properties in research, development, and manufacturing environments.

Applications

The XRD analysis of **Pigment Red 112** powder is essential for:

- **Phase Identification:** To confirm the identity and purity of the pigment by comparing its diffraction pattern to a reference standard.
- **Polymorphism and Solid-State Characterization:** Identifying different crystalline forms (polymorphs) of the pigment, which can significantly impact its color, stability, and dispersibility.

- **Quality Control:** Ensuring batch-to-batch consistency in the crystalline structure of the pigment, which is critical for consistent product performance.
- **Research and Development:** Studying the effects of synthesis methods, processing conditions, and additives on the pigment's crystal structure.

Experimental Protocol

This protocol outlines the procedure for acquiring and analyzing the X-ray diffraction pattern of a **Pigment Red 112** powder sample.

1. Instrumentation and Reagents

- **X-ray Diffractometer:** A powder diffractometer equipped with a copper (Cu) X-ray source ($K\alpha$ radiation, $\lambda = 1.5406 \text{ \AA}$) and a detector (e.g., scintillation counter, position-sensitive detector).
- **Sample Holder:** A standard flat, zero-background sample holder (e.g., made of single-crystal silicon or quartz).
- **Mortar and Pestle:** Agate or ceramic, for sample grinding.
- **Spatula and Weighing Paper**
- **Pigment Red 112 Powder Sample**

2. Sample Preparation

Proper sample preparation is critical to obtain high-quality, reproducible XRD data. The goal is to produce a fine, randomly oriented powder with a flat surface.

- **Grinding:** If the pigment powder consists of coarse aggregates, gently grind a small amount (approximately 100-200 mg) in an agate mortar and pestle to a fine, uniform powder. This helps to minimize preferred orientation of the crystallites.
- **Mounting:** Carefully load the finely ground powder into the sample holder. Use a spatula to gently press the powder into the cavity, ensuring it is compact and level with the surface of the holder. A flat surface, such as a glass slide, can be used to level the powder. Avoid excessive pressure, which can induce preferred orientation.

- Placement: Place the loaded sample holder into the diffractometer.

3. XRD Data Acquisition

- Instrument Setup:
 - Turn on the X-ray generator and allow it to stabilize according to the manufacturer's recommendations.
 - Set the X-ray tube voltage and current to appropriate values for Cu radiation (e.g., 40 kV and 40 mA).
- Scan Parameters:
 - Scan Range (2θ): Set the angular range for data collection. A typical range for organic pigments is from 5° to $50^\circ 2\theta$.
 - Step Size: A step size of $0.02^\circ 2\theta$ is generally sufficient.
 - Time per Step (Dwell Time): A dwell time of 1-2 seconds per step is a good starting point. Longer dwell times can improve the signal-to-noise ratio, which is often necessary for weakly diffracting organic materials.
- Data Collection: Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at each 2θ angle.

4. Data Analysis

- Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) should be compared with a reference pattern from a crystallographic database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) if available.
- Peak Analysis: Identify the angular positions (2θ) of the diffraction peaks.
- d-spacing Calculation: Use Bragg's Law ($n\lambda = 2d \sin\theta$) to calculate the d-spacing for each peak, which corresponds to the interplanar spacing in the crystal lattice.

- **Relative Intensity:** Determine the relative intensity of each peak, typically by normalizing the intensity of all peaks to the most intense peak ($I/I_0 = 100\%$).

Data Presentation

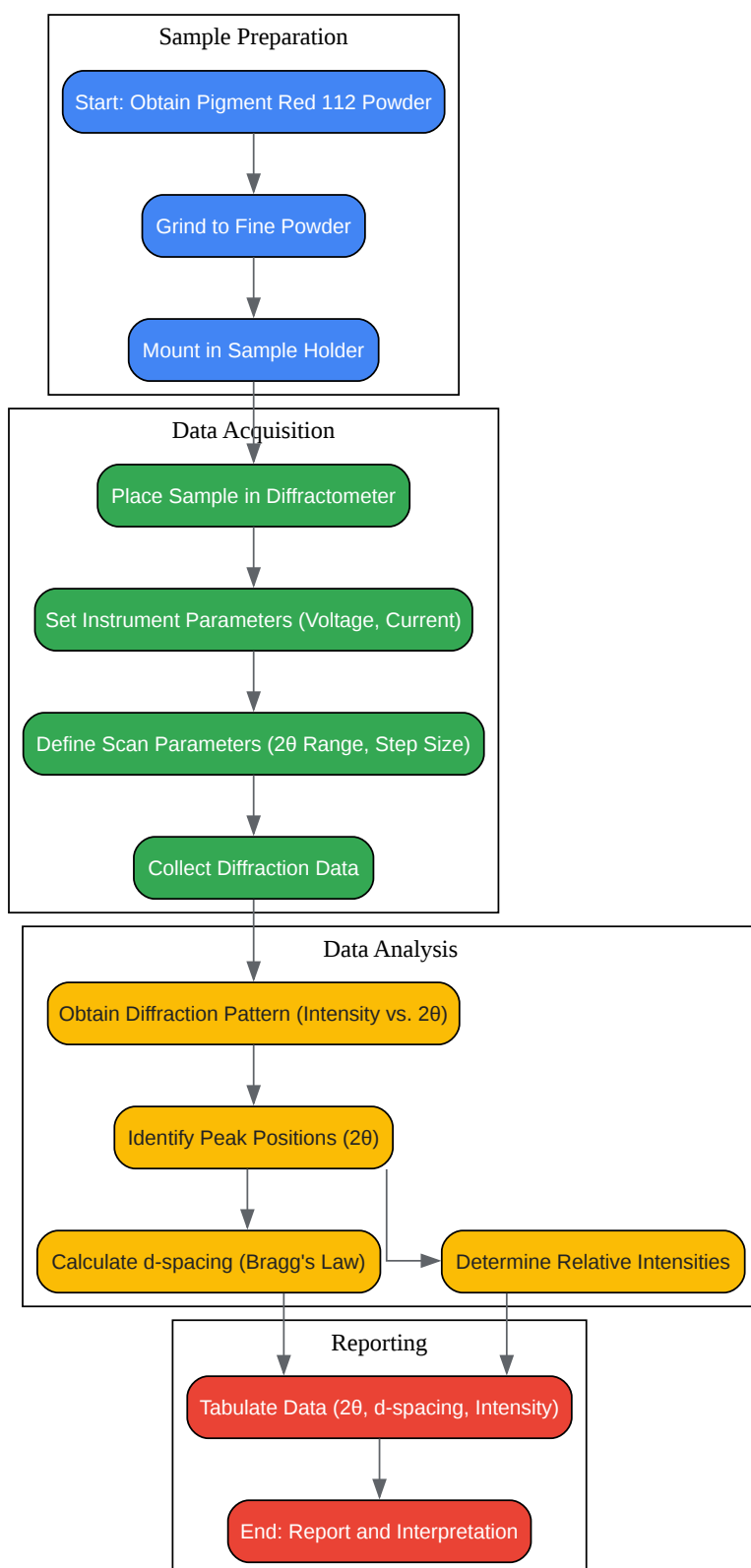
The quantitative data obtained from the XRD analysis of **Pigment Red 112** powder should be summarized in a table for clear comparison and interpretation. While a comprehensive, experimentally verified dataset for **Pigment Red 112** is not readily available in the public domain, the following table illustrates the format for presenting such data. The values provided are hypothetical and for illustrative purposes only.

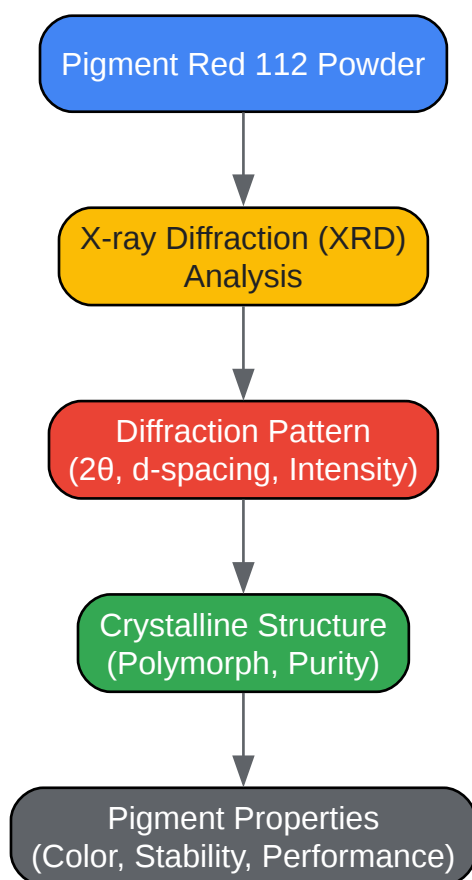
2θ (°)	d-spacing (Å)	Relative Intensity (%)
6.8	12.99	85
13.5	6.55	100
14.2	6.23	40
24.8	3.59	60
26.9	3.31	75
27.5	3.24	50

Note: The data in this table is for illustrative purposes only and does not represent actual experimental data for **Pigment Red 112**.

Experimental Workflow and Diagrams

The logical flow of the XRD analysis process is depicted in the following diagrams.





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